molecular formula C21H24N6O3S B2709209 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-19-1

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue: B2709209
Numéro CAS: 850914-19-1
Poids moléculaire: 440.52
Clé InChI: OQKHKCJTLDMZKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetically designed purine-dione derivative intended for non-clinical research applications. This compound features a complex molecular architecture that combines a purine-2,6-dione core, a benzo[d]oxazole-thioethyl chain, and a 3-methylpiperidine substituent. Its structural profile suggests potential as a valuable scaffold for investigating enzyme inhibition, particularly within kinase signaling pathways. Purine derivatives are of significant interest in chemical biology and drug discovery for their ability to interact with a wide range of cellular targets. Researchers can utilize this compound in high-throughput screening assays to identify novel biological activities, study structure-activity relationships (SAR), and explore mechanisms of signal transduction. The inclusion of a lipophilic piperidine group and a heteroaromatic benzo[d]oxazole system may influence the compound's cellular permeability and target binding affinity, making it a interesting candidate for probe development. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For comprehensive product specifications, including Certificate of Analysis and handling guidelines, please contact our technical support team.

Propriétés

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-13-6-5-9-26(12-13)19-23-17-16(18(28)24-20(29)25(17)2)27(19)10-11-31-21-22-14-7-3-4-8-15(14)30-21/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKHKCJTLDMZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 850914-19-1, is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C21H24N6O3S
  • Molecular Weight : 440.52 g/mol
  • IUPAC Name : 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical cellular processes. The presence of the purine core allows it to interact with nucleic acids and influence gene expression, while the benzo[d]oxazole moiety may enhance its binding affinity to specific biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause G2-M phase arrest in cancer cells similar to established chemotherapeutics like doxorubicin .
  • Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including Hep3B (liver cancer) and HeLa (cervical cancer) cells. The IC50 values for these activities were reported to be comparable to those of leading anticancer agents .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to a notable decrease in the fraction of cells in the G1 phase and an increase in the G2-M phase population, indicating its role in disrupting normal cell cycle progression .

Antioxidant Activity

The antioxidant capacity of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione was evaluated using the DPPH radical scavenging assay. Results indicated that it exhibits significant radical scavenging activity, comparable to Trolox, a well-known antioxidant . This suggests that the compound may also play a role in mitigating oxidative stress-related cellular damage.

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Hawash et al. (2020)Demonstrated potent anticancer activity against Hep3B cells with significant cell cycle perturbations .
MDPI Research (2019)Reported antioxidant properties and potential applications in reducing oxidative stress .
BenchChem AnalysisProvided insights into synthetic routes and potential modifications for enhanced biological activity.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Compound Name Position 7 Substituent Position 3 Substituent Position 8 Substituent Molecular Weight Key Biological Notes Source
Target Compound Benzo[d]oxazol-2-ylthioethyl Methyl 3-Methylpiperidinyl 453.5 g/mol* Potential kinase inhibition
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione Benzo[d]thiazol-2-ylthioethyl 1,3-Dimethyl 3-Methylpiperidinyl 467.5 g/mol Enhanced lipophilicity vs. oxazole
7-(2-Chlorobenzyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione 2-Chlorobenzyl Methyl 3-Methylpiperidinyl 399.9 g/mol Improved metabolic stability
3-Methyl-8-(piperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione Pyrimidin-2-ylthioethyl Methyl Piperidinyl 433.5 g/mol Reduced CNS activity
8-(Methylsulfonyl)-3-(3-phenylprop-2-yn-1-yl)-1,7-dimethyl-1H-purine-2,6(3H,7H)-dione 3-Phenylpropynyl 1,7-Dimethyl Methylsulfonyl 386.4 g/mol Strong electron-withdrawing effects
8-(6-Methylpyridin-2-yloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione - 1,3,7-Trimethyl 6-Methylpyridin-2-yloxy 319.3 g/mol Retained analgesic, lost CNS activity

*Calculated based on molecular formula C20H23N7O3S.

Key Observations:

Position 7 Modifications: The benzo[d]oxazole thioethyl group (target compound) offers a balance of aromaticity and moderate electron-withdrawing effects.

Position 8 Modifications: 3-Methylpiperidinyl (target compound) provides a rigid, lipophilic amine, while morpholino () offers a more polar, water-soluble substituent. Piperidine derivatives generally exhibit better blood-brain barrier penetration compared to morpholine . Methylsulfonyl () is strongly electron-withdrawing, which may enhance binding to charged residues in enzyme active sites but reduce bioavailability .

1,3,7-Trimethyl () abolishes CNS activity but retains analgesic effects, highlighting the role of substitution patterns in pharmacological selectivity .

Key Findings:

  • Degradation Pathways : The target compound’s benzo[d]oxazole thioethyl group may undergo hydrolysis under acidic conditions, analogous to linagliptin impurities (). Stability studies suggest that electron-withdrawing groups (e.g., methylsulfonyl) enhance resistance to oxidative degradation .

Q & A

Basic: What are the recommended synthesis pathways and optimization strategies for this compound?

Methodological Answer:
Synthesis typically involves multi-step protocols, including:

  • Alkylation of the purine core at the N-7 position using 2-(benzo[d]oxazol-2-ylthio)ethyl groups under basic conditions (e.g., K₂CO₃ in DMF).
  • Substitution at the N-8 position with 3-methylpiperidine via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and elevated temperatures (80–100°C) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Optimization Strategies:

  • Use microwave-assisted synthesis to reduce reaction times and improve yields for SNAr steps .
  • Monitor intermediates with HPLC-MS to identify side products (e.g., over-alkylation) early .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl N-8 resonance at δ 3.2–3.5 ppm; benzooxazole protons at δ 7.3–8.1 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the purine core .
  • X-ray Crystallography: For absolute configuration determination, particularly to verify stereochemistry at the piperidinyl group .
  • High-Resolution Mass Spectrometry (HR-MS): To validate molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₆O₃S: 477.1564) .

Advanced: How can researchers design interaction studies to evaluate its binding to biological targets?

Methodological Answer:

  • Target Selection: Prioritize receptors/pathways linked to purine derivatives (e.g., adenosine receptors, kinases) based on structural analogs .
  • Assay Design:
    • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinase domains) to measure real-time binding kinetics (KD, kon/koff) .
    • Fluorescence Polarization: Use labeled ATP analogs to study competitive inhibition in kinase assays .
  • Controls: Include reference inhibitors (e.g., staurosporine for kinases) and validate with dose-response curves (IC₅₀ determination) .

Advanced: What mechanistic approaches are used to study its enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics:
    • Michaelis-Menten Analysis: Vary substrate concentrations to determine inhibition modality (competitive/non-competitive) .
    • Time-Dependent Inactivation: Pre-incubate compound with enzyme to assess irreversible binding (e.g., for covalent inhibitors) .
  • Computational Modeling:
    • Molecular Docking (AutoDock Vina): Simulate binding poses in enzyme active sites (e.g., viral polymerases) using the compound’s 3D structure .
    • MD Simulations (GROMACS): Evaluate stability of enzyme-inhibitor complexes over 100-ns trajectories .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodological Answer:

  • Comparative Assays: Replicate studies using standardized protocols (e.g., identical cell lines, ATP concentrations) to isolate variables .
  • Structural Analysis:
    • Compare cLogP and solubility profiles to assess bioavailability discrepancies .
    • Use SAR Tables to correlate substituent changes (e.g., piperidinyl vs. pyrrolidinyl groups) with activity shifts .

Example Data Contradiction Resolution:

StudySubstituent at N-8IC₅₀ (μM)Cell Line
A3-methylpiperidinyl0.12HeLa
B3-methylpiperidinyl1.4HEK293
Resolution: Normalize data using a common cell line (e.g., HeLa) and confirm compound stability in HEK293 media .

Advanced: What computational tools are recommended for predicting its reactivity and optimizing derivatives?

Methodological Answer:

  • Reaction Path Search:
    • Quantum Chemical Calculations (Gaussian): Calculate transition states for key reactions (e.g., SNAr) to optimize conditions .
  • Derivative Optimization:
    • QSAR Models (MOE): Train models on purine analogs to predict bioactivity of new substituents .
    • ADMET Prediction (SwissADME): Screen derivatives for pharmacokinetic liabilities (e.g., CYP inhibition) .

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